Methyl 4-iodo-1H-indazole-6-carboxylate

Overview

Description

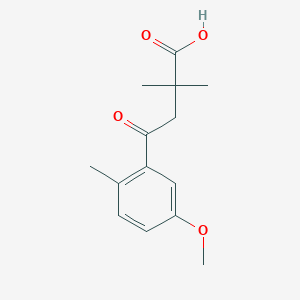

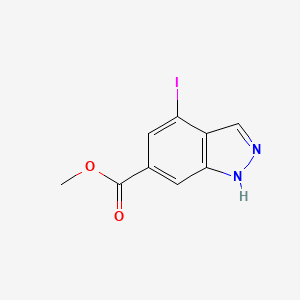

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885519-33-5 . It has a molecular weight of 302.07 . The compound is typically stored at 0-8°C and appears as a brown powder .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 4-iodo-1H-indazole-6-carboxylate”, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “Methyl 4-iodo-1H-indazole-6-carboxylate” is1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a brown powder that is soluble in water . It has a molecular weight of 302.07 and is typically stored at 0-8°C .Scientific Research Applications

Organic Synthesis

“Methyl 1H-indazole-6-carboxylate” is used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.

Medicinal Applications

Indazole-containing heterocyclic compounds, such as “Methyl 1H-indazole-6-carboxylate”, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Drug Development

Several recently marketed drugs contain an indazole structural motif . Therefore, “Methyl 1H-indazole-6-carboxylate” could potentially be used in the development of new drugs.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This suggests that “Methyl 1H-indazole-6-carboxylate” could be used in the development of treatments for respiratory diseases.

Synthetic Approaches to Indazoles

“Methyl 1H-indazole-6-carboxylate” could be used in the development of new synthetic approaches to indazoles . This could include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Anticancer Drug Synthesis

“Methyl 1H-indazole-6-carboxylate” could potentially be used in the synthesis of potent anticancer drugs . The compound could be used as a starting material in the synthesis of indazole derivatives with anticancer activity .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Methyl 4-iodo-1H-indazole-6-carboxylate is a complex organic compound that interacts with several targets within the body. Indazole-containing compounds have been known to interact with kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of kinases such as chk1, chk2, and sgk . This interaction can lead to changes in cell cycle progression and cell volume regulation .

Biochemical Pathways

The inhibition of kinases such as chk1, chk2, and sgk by indazole derivatives can affect the cell cycle and cell volume regulation pathways .

Result of Action

The inhibition of kinases such as chk1, chk2, and sgk by indazole derivatives can lead to changes in cell cycle progression and cell volume regulation .

properties

IUPAC Name |

methyl 4-iodo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBDWCSGYBKAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646183 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1H-indazole-6-carboxylate | |

CAS RN |

885519-33-5 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.